molecular formula C13H20ClNO4 B1440298 Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl CAS No. 264188-51-4

Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl

Cat. No.: B1440298
CAS No.: 264188-51-4
M. Wt: 289.75 g/mol
InChI Key: CXLWRPVBWATCOV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl ester group, an amino group, and a dimethoxyphenyl group, making it a versatile molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride typically involves the esterification of 3,5-dimethoxyphenylacetic acid followed by amination. The reaction conditions often include the use of ethanol as a solvent and hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification and amination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to achieve efficient conversion rates and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride
  • Ethyl 3-amino-2-(2,4-dimethoxyphenyl)propanoate hydrochloride

Uniqueness

Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethoxy groups can enhance its stability and solubility compared to other similar compounds .

Properties

IUPAC Name

ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4.ClH/c1-4-18-13(15)12(8-14)9-5-10(16-2)7-11(6-9)17-3;/h5-7,12H,4,8,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLWRPVBWATCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)C1=CC(=CC(=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl
Reactant of Route 2
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl
Reactant of Route 3
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl
Reactant of Route 4
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl
Reactant of Route 5
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl
Reactant of Route 6
Ethyl 3-amino-2-(3,5-dimethoxyphenyl)propanoate hcl

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